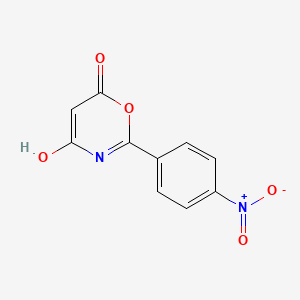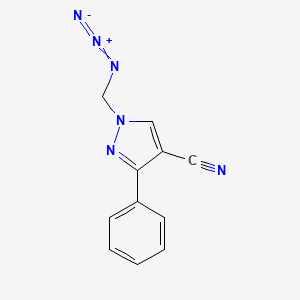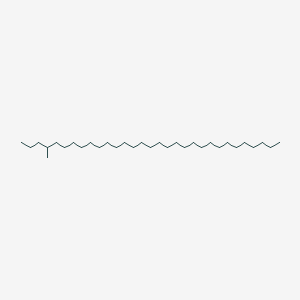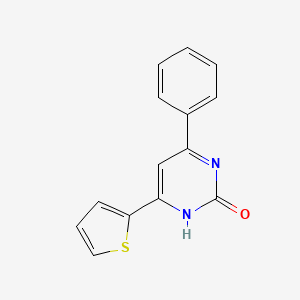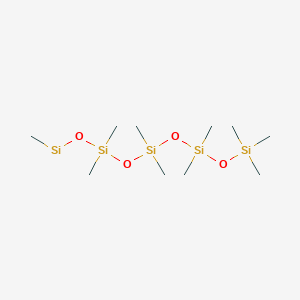
Decamethylpentasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decamethylpentasiloxane is an organosilicon compound with the chemical formula C10H30O5Si5. It is a colorless and odorless liquid that is slightly volatile. This compound is classified as a cyclomethicone and is commonly used in various cosmetic and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decamethylpentasiloxane is commercially produced from dimethyldichlorosilane. The hydrolysis of dimethyldichlorosilane produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. From this mixture, the cyclic siloxanes, including this compound, can be removed by distillation .
Industrial Production Methods
The industrial production of this compound involves the hydrolysis of dimethyldichlorosilane followed by distillation to separate the desired cyclic siloxanes. This process is efficient and allows for the large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Decamethylpentasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce various substituted siloxanes .
Aplicaciones Científicas De Investigación
Decamethylpentasiloxane has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is utilized in biological studies for its unique properties and interactions with biological molecules.
Medicine: this compound is used in the formulation of medical devices and drug delivery systems.
Industry: It is widely used in the cosmetics industry, particularly in products like deodorants, sunblocks, hair sprays, and skin care products. .
Mecanismo De Acción
The mechanism by which decamethylpentasiloxane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological membranes and proteins, influencing their function and activity. This interaction can lead to changes in cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Octamethylcyclotetrasiloxane: Another cyclic siloxane with similar properties but a different molecular structure.
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with distinct chemical and physical properties.
Uniqueness
Decamethylpentasiloxane is unique due to its larger ring structure, which provides it with different physical and chemical properties compared to smaller cyclic siloxanes. This uniqueness makes it particularly useful in specific applications where its properties are advantageous .
Propiedades
Fórmula molecular |
C10H30O4Si5 |
|---|---|
Peso molecular |
354.77 g/mol |
InChI |
InChI=1S/C10H30O4Si5/c1-15-11-17(5,6)13-19(9,10)14-18(7,8)12-16(2,3)4/h1-10H3 |
Clave InChI |
LDWCWRUTFBOGTJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si]O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
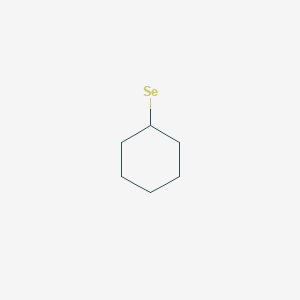
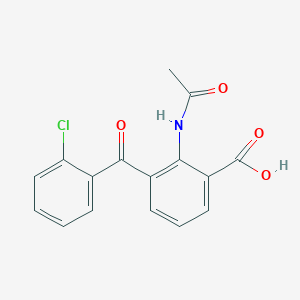
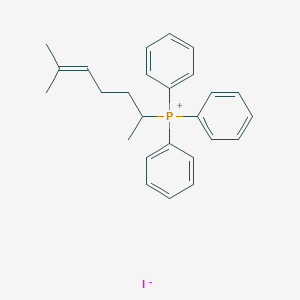
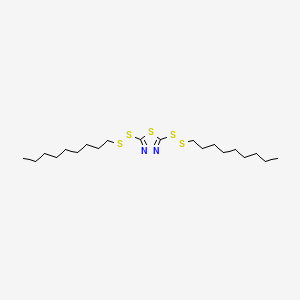
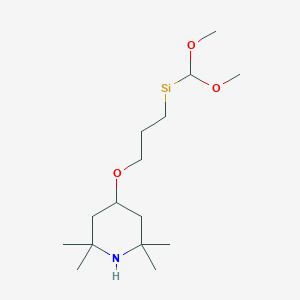
silane](/img/structure/B14308830.png)
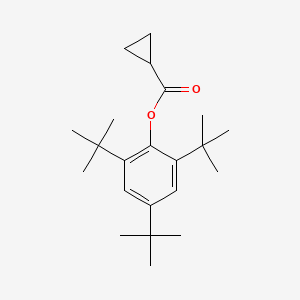
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
